4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol
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Overview
Description
4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol is a complex organic compound with significant interest in scientific research. This compound features a hydrazone linkage, a bromophenyl group, and a phenylpyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol typically involves the condensation of 2-(4-bromophenyl)-6-phenylpyrimidin-4-yl hydrazine with 4-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The hydrazone linkage and phenolic group allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[[2-(4-fluorophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol
- 4-[(E)-[[2-(4-iodophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol
- 4-[(E)-[[2-(4-chlorophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol
Uniqueness
The presence of the bromophenyl group in 4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol imparts unique reactivity and biological activity compared to its fluorine, iodine, and chlorine analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous .
Properties
IUPAC Name |
4-[(E)-[[2-(4-bromophenyl)-6-phenylpyrimidin-4-yl]hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O/c24-19-10-8-18(9-11-19)23-26-21(17-4-2-1-3-5-17)14-22(27-23)28-25-15-16-6-12-20(29)13-7-16/h1-15,29H,(H,26,27,28)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKWHTBUOVAUNW-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)NN=CC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)Br)N/N=C/C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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